molecular formula C26H24ClN5O5 B3262031 2-氨基-6-氯-9-(3,5-二-O-(对甲苯甲酰基)-β-D-2-脱氧核糖呋喃核苷)-嘌呤 CAS No. 35095-93-3

2-氨基-6-氯-9-(3,5-二-O-(对甲苯甲酰基)-β-D-2-脱氧核糖呋喃核苷)-嘌呤

货号: B3262031
CAS 编号: 35095-93-3
分子量: 521.9 g/mol
InChI 键: HUDUPJKATQIHAF-XUVXKRRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE, also known as 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside, is a robust nucleoside analog . It is recognized for its potent antiviral attributes . By impeding viral replication and fortifying the immune system against infected cells, it displays remarkable efficacy .


Molecular Structure Analysis

The molecular formula of this compound is C26H24ClN5O5 . Its IUPAC name is [(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. Its role in impeding viral replication suggests it may interact with certain enzymes or proteins within the virus .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 521.95 . It appears as an off-white powder . The boiling point is 750.2±70.0°C at 760 mmHg , and the melting point is 173-175°C . The density is 1.48±0.1 g/cm3 . It should be stored at 2-8°C .

科学研究应用

互变异构和分子相互作用

对包括嘌呤在内的核酸碱基的研究强调了互变异构的重要性,以及分子相互作用如何影响互变异构平衡。嘌呤碱基由于能够以不同的互变异构形式存在,因此对于理解核酸结构和功能至关重要。这种理解对于掌握分子环境的变化如何影响遗传稳定性和功能至关重要 (Person 等人,1989)

治疗应用

嘌呤及其类似物在各种疾病中作为重要的治疗靶点,例如神经变性、癌症和炎症。P2 受体拮抗剂的开发展示了基于嘌呤的疗法在临床治疗中的潜力。这些发现强调了嘌呤受体在广泛的生理和病理过程中的重要性,激发了对特定拮抗剂分子的持续研究,以用于治疗 (Ferreira、Alves 和 Soares-Bezerra,2019)

生物活性化合物

对生物活性化合物(包括源自嘌呤和嘧啶核碱基、核苷及其类似物的化合物)的研究揭示了它们在药物设计中的重要性。此类化合物,特别是那些包含呋喃和噻吩单元的化合物,已显示出有希望的抗病毒、抗肿瘤和抗分枝杆菌活性。这突出了嘌呤类似物在药物化学中的作用及其开发新治疗剂的潜力 (Ostrowski,2022)

嘧啶在癌症中

除了嘌呤之外,嘧啶的代谢在癌症中也发挥着非增殖作用,影响不同起源的癌症的分化。嘧啶代谢的这一方面为癌症进展中涉及的代谢途径提供了新的视角,并提出了治疗干预的潜在靶点 (Siddiqui 和 Ceppi,2020)

未来方向

Given its antiviral properties , this compound could be a valuable asset in the pursuit of groundbreaking antiviral research. Further studies could explore its potential applications in treating various viral infections.

属性

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)/t18-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDUPJKATQIHAF-XUVXKRRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE
Reactant of Route 2
Reactant of Route 2
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE
Reactant of Route 3
Reactant of Route 3
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE
Reactant of Route 5
Reactant of Route 5
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE
Reactant of Route 6
Reactant of Route 6
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。